3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core substituted with a 3,5-difluorophenyl group and a carboxylic acid group. This compound is part of a class of molecules known for their unique three-dimensional structures, which can enhance the pharmacokinetic profiles of drug-like compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the cyclopropanation of α-allyldiazoacetates to form a 3-aryl bicyclo[1.1.0]butane intermediate, which is then reacted with difluorocarbene to yield the desired difluorobicyclo[1.1.1]pentane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, such as those induced by visible light.
Common Reagents and Conditions
Common reagents for these reactions include difluorocarbene for the formation of the bicyclo[1.1.1]pentane core, and various oxidizing and reducing agents for modifying the carboxylic acid group .
Major Products
Major products from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness
3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which can provide distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its difluorophenyl group and carboxylic acid functionality offer unique opportunities for further functionalization and application in various fields .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-1-7(2-9(14)3-8)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGZYPYWBBJQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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